5-Chloro-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
“5-Chloro-3-fluoro-2-hydroxybenzaldehyde” is an organic compound with the molecular formula C7H4ClFO2 . It is a derivative of benzaldehyde, with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position . The compound also has a formyl group attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm³, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . The compound has a molar refractivity of 39.8±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.7±3.0 cm³ .Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation
Researchers have developed efficient and environmentally friendly procedures for synthesizing heterocycles, including isoxazolone derivatives, which show significant biological and medicinal properties. These derivatives, synthesized through reactions involving aromatic aldehydes, are promising due to their good to very good yields and the potential for novel compounds. This approach highlights the role of 5-Chloro-3-fluoro-2-hydroxybenzaldehyde as a precursor in synthesizing biologically active molecules (Laroum et al., 2019).
Catalytic Oxidation of Lignins
The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is another area of interest. This process examines the influence of various factors on yield and process selectivity, revealing that properly organized catalytic oxidation can be highly effective. Although not directly involving this compound, this research underscores the importance of aromatic aldehydes in industrial applications and the potential for related compounds to play a role in sustainable chemical processes (Tarabanko & Tarabanko, 2017).
Synthesis of Vanillin
The synthesis of vanillin, an important chemical intermediate, has been extensively studied, with various methods being proposed for its production. This research is relevant for understanding the broader context of synthesizing valuable aromatic aldehydes and the potential for related compounds, including this compound, to contribute to the pharmaceutical, perfumery, and food flavoring industries (Ju & Xin, 2003).
Antimicrobial and Antifungal Applications
While not directly involving this compound, studies on compounds like triclosan (5-chloro-2,4-dichlorophenoxy)phenol) offer insight into the potential antimicrobial and antifungal applications of structurally related compounds. These findings suggest avenues for further research into the bioactive properties of similar chloro-fluoro-hydroxybenzaldehydes (Bedoux et al., 2012).
Mechanism of Action
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
It is known that benzaldehydes can participate in reactions at the benzylic position, which may affect various biochemical pathways .
Action Environment
It is known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of benzaldehydes .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDXYDKAJYWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856582 | |
Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-96-7 | |
Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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